

Application Notes and Protocols for SU11274

Administration in Animals

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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

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Introduction

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[2] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2] **SU11274** exerts its effects by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][3] These application notes provide detailed protocols for the preparation and administration of **SU11274** in animal models for preclinical research.

Properties of **SU11274**

A summary of the key physical and chemical properties of **SU11274** is provided in the table below.

Property	Value
Molecular Formula	C ₂₈ H ₃₀ ClN ₅ O ₄ S
Molecular Weight	568.09 g/mol
Appearance	Powder
Solubility	DMSO: 92 mg/mL (161.94 mM)
Ethanol: Insoluble	
Water: Insoluble	
Storage (Powder)	3 years at -20°C
Storage (in solvent)	1 year at -80°C, 1 month at -20°C

Experimental Protocols

1. Preparation of **SU11274** for Intraperitoneal (IP) Injection

This protocol describes the preparation of a clear solution of **SU11274** suitable for intraperitoneal injection in mice. The final formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

Materials:

- **SU11274** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile double-distilled water (ddH₂O)
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Prepare a stock solution of **SU11274** in DMSO.
 - Accurately weigh the desired amount of **SU11274** powder.
 - Dissolve the powder in fresh DMSO to create a stock solution (e.g., 92 mg/mL). Ensure the powder is completely dissolved. It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of **SU11274**.[\[1\]](#)
- Prepare the vehicle solution.
 - In a sterile tube, combine the following components in the specified order, ensuring each component is fully mixed before adding the next. For a 1 mL final volume:
 - Add 400 µL of PEG300.
 - Add 50 µL of the **SU11274** DMSO stock solution. Mix thoroughly until the solution is clear.
 - Add 50 µL of Tween 80. Mix until the solution is clear.
 - Add 500 µL of sterile ddH₂O. Mix thoroughly.
- Final Concentration and Administration.
 - This procedure will yield a final solution with a specific concentration of **SU11274**. For example, using a 92 mg/mL stock, the final concentration would be 4.6 mg/mL.
 - The prepared solution should be used immediately for optimal results.[\[1\]](#)
 - Administer the solution to animals via intraperitoneal injection. The volume to be injected should be calculated based on the desired dosage (mg/kg) and the animal's body weight.

2. Preparation of **SU11274** for Oral Gavage

This protocol describes the preparation of a homogeneous suspension of **SU11274** for oral administration.

Materials:

- **SU11274** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Sterile tubes
- Vortex mixer or sonicator

Procedure:

- Prepare the CMC-Na vehicle.
 - Prepare a sterile solution of CMC-Na in water at the desired concentration.
- Prepare the **SU11274** suspension.
 - Weigh the required amount of **SU11274** powder.
 - Add the powder to the CMC-Na solution.
 - Vortex or sonicate the mixture until a homogeneous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of **SU11274** to 1 mL of CMC-Na solution.
- Administration.
 - Administer the suspension to animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed before each administration.

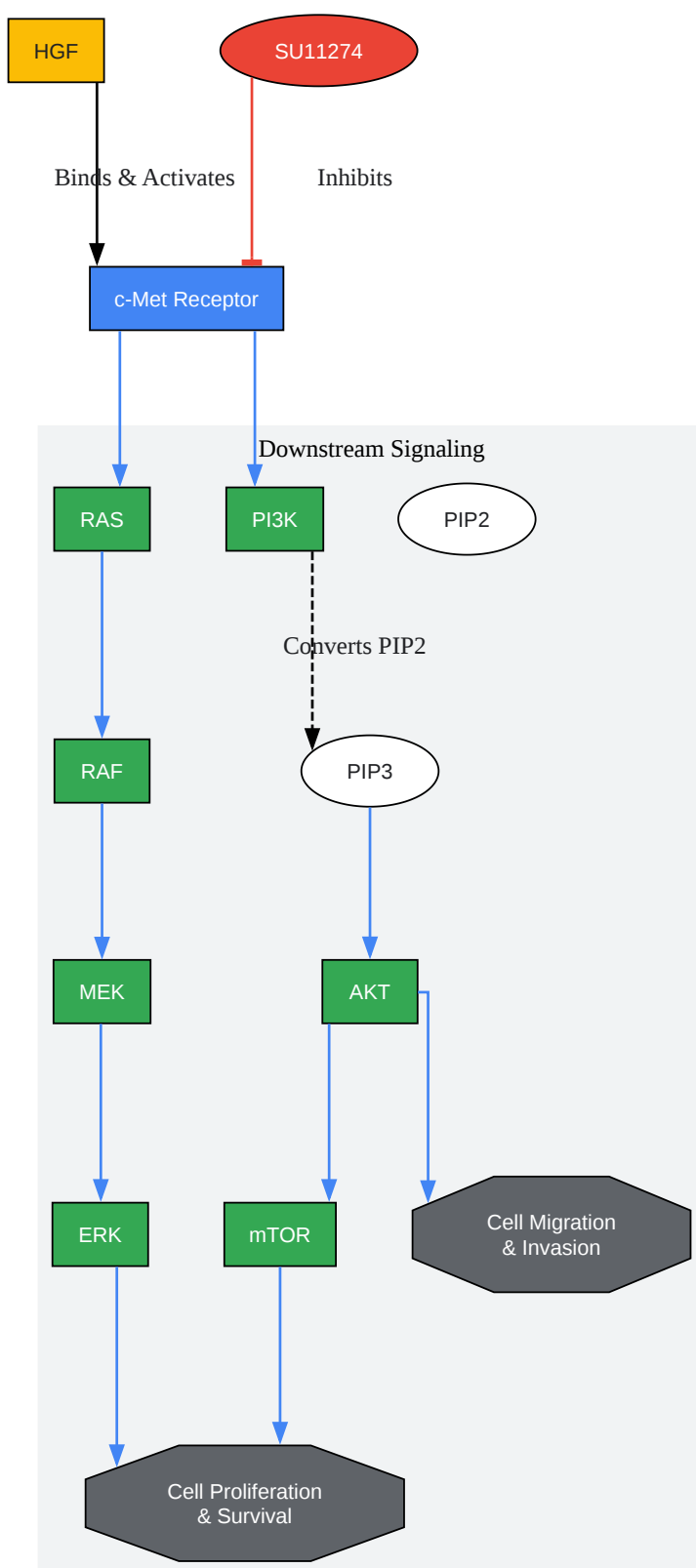
Dosage and Administration in Animal Models

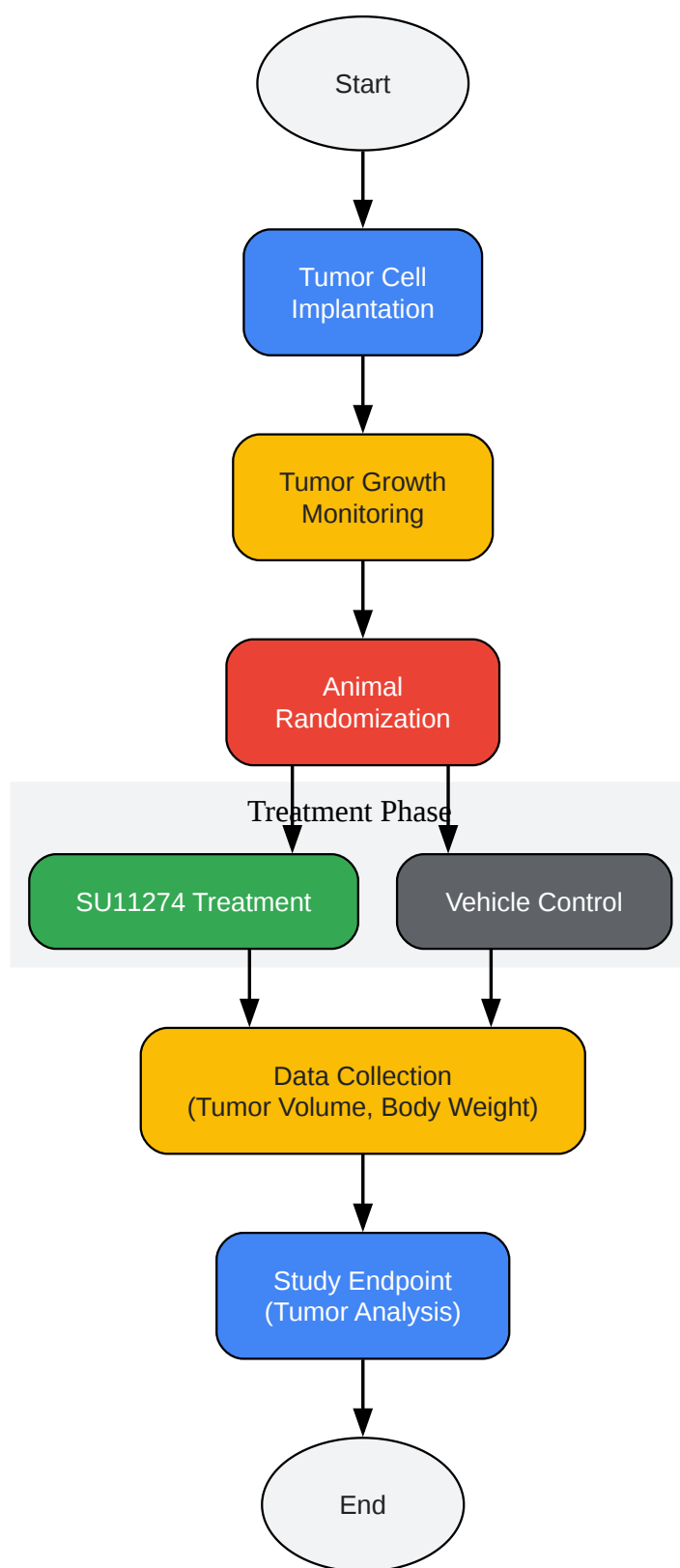
The appropriate dosage of **SU11274** can vary depending on the animal model, tumor type, and research objectives. The following table summarizes dosages reported in the literature for mouse models. It is recommended to perform a pilot study to determine the optimal dose for a specific experimental setup.

Animal Model	Cancer Type/Application	Route of Administration	Dosage	Reference
SCID Mice	Human Melanoma Xenograft	Intraperitoneal	Not specified in mg/kg	[4]
Nude Mice	Non-Small Cell Lung Cancer Xenograft	Intratumoral	100 µg per xenograft, daily	
Mice	Melanoma	Intraperitoneal	Not specified in mg/kg	[5]

c-Met Signaling Pathway and **SU11274** Inhibition

SU11274 is a selective inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, survival, and migration. **SU11274** blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.





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